N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a bromophenyl group and a hydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Condensation reaction: The final step involves the condensation of the brominated furan derivative with the hydrazide moiety under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another brominated compound with antimicrobial and anticancer properties.
2,4-dibromo-6-methoxyphenol: A simpler brominated phenol derivative.
Uniqueness
N’-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C20H15Br3N2O4 |
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Molecular Weight |
587.1 g/mol |
IUPAC Name |
N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H15Br3N2O4/c1-27-18-9-14(22)8-16(23)20(18)28-11-19(26)25-24-10-15-6-7-17(29-15)12-2-4-13(21)5-3-12/h2-10H,11H2,1H3,(H,25,26)/b24-10+ |
InChI Key |
PZJIFJALBIOMCA-YSURURNPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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